2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18FN5O2S3/c29-19-13-11-17(12-14-19)21-15-37-25-23(21)26(36)34(20-9-5-2-6-10-20)28(32-25)38-16-22(35)30-27-31-24(39-33-27)18-7-3-1-4-8-18/h1-15H,16H2,(H,30,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTZERMQZKYSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)F)C(=O)N3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18FN5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thieno[2,3-d]pyrimidine core .
- A fluorophenyl group which enhances its binding affinity to target enzymes.
- A sulfanyl linkage that provides additional sites for chemical modification.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study involving various thienopyrimidine derivatives demonstrated significant inhibitory effects against multiple human cancer cell lines. The compound exhibited:
- Growth inhibition across 60 different tumor cell lines.
- Potent activity with GI50 (Growth Inhibition at 50%) values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |
|---|---|---|---|
| 20 | 16.2 | 3.3 | 50.1 |
| 23 | 67.7 | 6.6 | 100 |
These results indicate that compounds derived from the thieno[2,3-d]pyrimidine scaffold can be more effective than traditional treatments .
The mechanism by which this compound exerts its anticancer effects involves:
- Enzyme Inhibition : It targets key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis and cell growth.
- Binding Affinity : The presence of the fluorophenyl group increases binding affinity to the active sites of these enzymes, enhancing its inhibitory effects .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that derivatives of thienopyrimidine exhibit:
- Activity against both Gram-positive and Gram-negative bacteria .
- Effective inhibition of pathogenic fungi .
Case Studies
A notable case study evaluated the biological activity of a series of thienopyrimidine derivatives, including the compound . The findings suggested that modifications in the structure could lead to enhanced biological activity:
Scientific Research Applications
Medicinal Applications
- Anticancer Activity :
- Antibacterial and Antifungal Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following factors are significant:
- Substituent Variations : Modifying the phenyl and thiadiazol groups can lead to variations in biological activity. For instance, electron-withdrawing groups may enhance antibacterial activity while electron-donating groups could improve anticancer effects .
| Substituent | Effect on Activity |
|---|---|
| Fluorine (–F) | Increases lipophilicity and bioavailability |
| Thiadiazole group | Enhances antimicrobial properties |
| Acetamide linkage | Potentially increases solubility |
Case Studies
- Anticancer Studies : A study evaluating thieno[2,3-d]pyrimidine derivatives showed that compounds with similar structures inhibited the growth of breast cancer cells significantly more than standard treatments .
- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) comparable to leading antibiotics against strains of Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Core Structure | Key Substituents | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | Thienopyrimidinone | 4-Fluorophenyl, 5-phenyl-thiadiazole | 3.8 |
| CAS 477332-63-1 | Triazole | 4-Chlorophenyl, 3,4-difluorophenyl | 4.2 |
| CAS 561295-12-3 | Triazole-thiophene | Thiophen-2-yl, 4-fluorophenyl | 3.5 |
*LogP values estimated using fragment-based methods.
Role of Sulfanyl-Acetamide Linkers
The sulfanyl-acetamide bridge is conserved across multiple analogs, facilitating conformational flexibility and hydrogen bonding. For instance:
- This contrasts with the target compound’s neutral thiadiazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
